N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Catalog No.
S12901952
CAS No.
M.F
C11H9FN4O
M. Wt
232.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Product Name

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

IUPAC Name

N'-(2-fluorophenyl)pyrazine-2-carbohydrazide

Molecular Formula

C11H9FN4O

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-16-11(17)10-7-13-5-6-14-10/h1-7,15H,(H,16,17)

InChI Key

VQIGYMKTHWEEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC(=O)C2=NC=CN=C2)F

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a chemical compound characterized by its unique structure that includes a pyrazine core substituted with a 2-fluorophenyl group and a carbohydrazide moiety. Its molecular formula is C11H9FN4OC_{11}H_{9}FN_{4}O, with a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom in the phenyl ring enhances its biological activity, particularly in inhibiting specific enzymes.

The reactivity of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide can be attributed to its functional groups, which allow for various chemical transformations. It can participate in:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.
  • Condensation Reactions: It can undergo condensation with other carbonyl-containing compounds, potentially yielding more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide has been identified as an Ole1p desaturase inhibitor, which is crucial in the biosynthesis of unsaturated fatty acids in fungi. This inhibition can lead to antifungal activity, making it a candidate for research into antifungal agents. Its effectiveness against certain fungal strains highlights its potential therapeutic applications in treating fungal infections .

The synthesis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide typically involves several steps:

  • Formation of Pyrazine Derivative: Starting from appropriate pyrazine precursors, the synthesis may include reactions such as cyclization or substitution to introduce the pyrazine core.
  • Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution, where a fluorinated phenyl group is introduced onto the pyrazine ring.
  • Carbohydrazide Formation: The final step usually involves reacting the resulting compound with hydrazine derivatives to form the carbohydrazide functionality.

Each step requires careful control of reaction conditions to yield high purity and yield of the desired compound.

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is primarily researched for its:

  • Antifungal Properties: Its ability to inhibit Ole1p desaturase makes it valuable in developing antifungal treatments.
  • Biochemical Research: As an inhibitor, it serves as a tool for studying lipid metabolism and related pathways in fungi.
  • Potential Medicinal Uses: Further exploration could lead to applications in pharmaceuticals targeting fungal infections.

Studies have indicated that N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide interacts specifically with enzymes involved in lipid biosynthesis, particularly through its role as an Ole1p desaturase inhibitor. This interaction not only affects fungal growth but also provides insights into metabolic pathways that could be targeted for therapeutic purposes. Ongoing research aims to elucidate the detailed mechanisms of these interactions and their implications for drug development .

Several compounds share structural similarities with N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, including:

Compound NameStructure FeaturesBiological Activity
N'-(phenyl)pyrazine-2-carbohydrazidePhenyl group instead of fluorophenylAntifungal activity
N'-(3-fluorophenyl)pyrazine-2-carbohydrazideDifferent fluorinated phenyl positionPotentially similar antifungal activity
N'-(4-fluorophenyl)pyrazine-2-carbohydrazideAnother positional variantAntifungal properties

Uniqueness Highlights

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide stands out due to its specific fluorination pattern and its potent inhibition of Ole1p desaturase, which may not be as pronounced in other derivatives. This specificity could lead to more effective antifungal treatments compared to similar compounds that do not exhibit this level of inhibition.

Systematic Nomenclature and IUPAC Conventions

The compound is formally named N'-(2-fluorophenyl)pyrazine-2-carbohydrazide under IUPAC guidelines. This nomenclature reflects its core pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4), substituted at position 2 with a carbohydrazide group (-CONHNH2). The phenyl ring attached to the hydrazide nitrogen is fluorinated at the ortho position (carbon 2). The systematic numbering prioritizes the pyrazine ring as the parent structure, with substituents ordered alphabetically in the prefix.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉FN₄O derives from:

  • Pyrazine core: C₄H₄N₂
  • Carbohydrazide group: CONHNH₂ (adds C₁O₁N₂H₄)
  • 2-Fluorophenyl substituent: C₆H₄F

The molecular weight is 232.21 g/mol, calculated as:
(12.01 × 11) + (1.01 × 9) + (19.00 × 1) + (14.01 × 4) + (16.00 × 1) = 232.21.

Structural Isomerism and Tautomeric Forms

Potential isomerism arises from:

  • Positional isomerism: Fluorine substitution on the phenyl ring (ortho vs. meta/para) or nitrogen placement in the pyrazine ring.
  • Tautomerism: The carbohydrazide group (-CONHNH₂) may exhibit keto-enol tautomerism, though the keto form dominates due to conjugation with the pyrazine π-system.

No evidence of geometric (cis-trans) isomerism exists, as the molecule lacks double bonds with restricted rotation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • Pyrazine protons: δ 8.45–8.87 ppm (multiplet, 3H)
    • Aromatic protons (2-fluorophenyl): δ 7.34–7.78 ppm (multiplet, 4H)
    • Hydrazide NH: δ 12.42 ppm (singlet, 1H)
  • ¹³C NMR:

    • Pyrazine carbons: δ 145–155 ppm
    • Carbonyl (C=O): δ 166–168 ppm
    • Fluorinated aromatic carbons: C-F coupling observed at δ 115–125 ppm

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • NH stretch: 3288 (broad, hydrazide NH)
  • C=O stretch: 1684 (strong, conjugated carbonyl)
  • C=N stretch: 1529 (pyrazine ring)
  • C-F stretch: 1220–1150 (aromatic fluorine)

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 232.21 [M⁺]
  • Fragmentation pattern:
    • Loss of NHNH₂ (m/z 195)
    • Pyrazine ring cleavage (m/z 111)

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data remain unpublished, computational models predict:

  • Dihedral angle: ~40° between pyrazine and phenyl planes due to steric hindrance from the fluorine atom.
  • Hydrogen bonding: Intramolecular H-bonding between hydrazide NH and pyrazine nitrogen stabilizes the planar conformation.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.07603909 g/mol

Monoisotopic Mass

232.07603909 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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